molecular formula C23H25FN2O3S B2557137 N-cyclohexyl-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide CAS No. 686744-11-6

N-cyclohexyl-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide

Cat. No.: B2557137
CAS No.: 686744-11-6
M. Wt: 428.52
InChI Key: GJMDITBGCZCDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is a synthetic organic compound designed for research applications. Its structure incorporates an indole ring system, a sulfonamide functional group, and a cyclohexyl moiety, features commonly associated with diverse biological activities in medicinal chemistry. Indole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological properties. Scientific literature has documented various indole-based structures exhibiting potential as anti-infective, anticancer, and anti-inflammatory agents . The specific inclusion of a sulfonamide group and a 4-fluorobenzyl substituent on the indole nitrogen may influence the molecule's electronic properties and its ability to interact with biological targets, such as enzymes. For instance, 1,2,4-triazole sulfonamide derivatives have been investigated as potential inhibitors for targets like reverse transcriptase in antiviral research . Researchers may find value in this compound as a building block for synthetic chemistry or as a candidate for in vitro screening assays to explore its activity against various biological targets. The presence of the fluorophenyl group can be particularly valuable in the development of compounds for pharmaceutical and agrochemical research due to its potential to modulate bioavailability and binding affinity. This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c24-18-12-10-17(11-13-18)14-26-15-22(20-8-4-5-9-21(20)26)30(28,29)16-23(27)25-19-6-2-1-3-7-19/h4-5,8-13,15,19H,1-3,6-7,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMDITBGCZCDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and reagents such as thionyl chloride, triethylamine, and various catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent reaction controls ensures the consistency and quality of the final product. The industrial methods also focus on optimizing yield and minimizing waste through efficient reaction pathways and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially altering its biological activity .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the fluorophenyl group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

Key structural analogs are compared below based on substituents, linker groups, and pharmacological implications:

Table 1: Structural and Functional Comparison
Compound Name Key Features Substituents Pharmacological Notes Reference
Target Compound (CH-FUBIATA) Cyclohexyl-N, sulfonyl linker, 4-F-Bn Cyclohexyl, 4-F-Bn Potential psychoactive use; structural similarity to controlled substances
N-(2,3-Dimethylphenyl)-2-{[1-(4-F-Bn)-1H-indol-3-yl]sulfonyl}acetamide 2,3-Dimethylphenyl-N, sulfonyl linker, 4-F-Bn 2,3-diMePh No activity data; demonstrates substituent flexibility on acetamide nitrogen
2-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide 3-F-Bn, 2-CF₃Ph-N, sulfonyl linker 3-F-Bn, 2-CF₃Ph Highlighted for fluorophenyl positional isomerism; ZINC database entry suggests drug-like properties
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide Phenethyl-N, chlorobenzoyl, methoxy Cl-Bz, OMe Selective COX-2 inhibitor; improved metabolic stability via fluorophenyl/pyridinyl substitutions
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide Cyclohexyl-methyl-triazole, sulfanyl linker Br-Ph, triazole Demonstrates heterocyclic diversity (triazole vs. indole); sulfanyl vs. sulfonyl linkers

Pharmacokinetic and Metabolic Insights

  • Metabolic Stability : Fluorophenyl substituents (e.g., 4-F-Bn in CH-FUBIATA) are associated with enhanced metabolic stability in related compounds. For instance, fluorophenyl and pyridinyl groups in COX-2 inhibitors reduced cytochrome P450-mediated oxidation, improving half-life .
  • Linker Effects : Sulfonyl groups (as in CH-FUBIATA) may enhance binding affinity compared to sulfanyl or acetyl linkers due to stronger electron-withdrawing effects and rigidity .

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